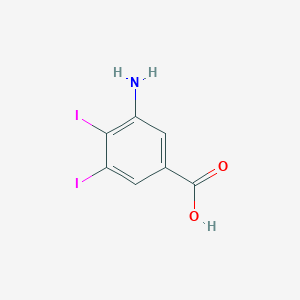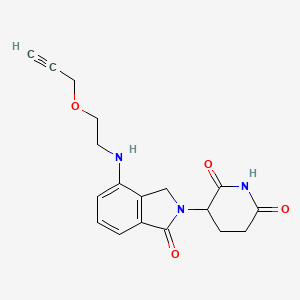
Lenalidomide-PEG1-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-PEG1-propargyl is a compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. Lenalidomide is widely used in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-inflammatory, anti-angiogenic, and immunomodulatory properties . The addition of PEG and propargyl groups enhances the compound’s solubility, stability, and potential for bioconjugation, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-PEG1-propargyl involves several key steps. Initially, lenalidomide is synthesized through a series of reactions starting from methyl 2-methyl-3-nitrobenzoate . The nitro group is reduced using iron powder and ammonium chloride, followed by bromination and cyclization to form lenalidomide .
For the PEG1-propargyl component, heterobifunctional PEG derivatives are synthesized by modifying commercially available PEG with an α-hydroxyl group and an ω-carboxyl group . The carboxyl group is then converted to a propargyl group, and the hydroxyl group is modified with succinic anhydride, cysteamide, or tert-butyl carbazate . Finally, lenalidomide is conjugated with PEG1-propargyl through a click chemistry reaction, typically involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing environmental impact. Green chemistry principles, such as using non-toxic solvents and catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in lenalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Iron powder and ammonium chloride are typical reducing agents.
Substitution: Nucleophiles such as azides or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Lenalidomide-PEG1-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
Lenalidomide-PEG1-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating T-cell proliferation.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins by the proteasome.
Comparison with Similar Compounds
Lenalidomide-PEG1-propargyl is unique due to its combination of lenalidomide’s therapeutic properties with the enhanced solubility and stability provided by PEG and the reactive propargyl group. Similar compounds include:
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory effects but with higher toxicity.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects compared to lenalidomide.
Lenalidomide derivatives: Various derivatives with modifications at different positions to enhance selectivity and reduce side effects.
This compound stands out due to its potential for bioconjugation and targeted drug delivery, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[3-oxo-7-(2-prop-2-ynoxyethylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O4/c1-2-9-25-10-8-19-14-5-3-4-12-13(14)11-21(18(12)24)15-6-7-16(22)20-17(15)23/h1,3-5,15,19H,6-11H2,(H,20,22,23) |
InChI Key |
UPOUEJFZDCLRDN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


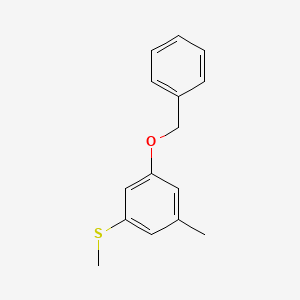
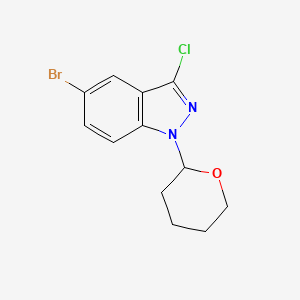
![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)
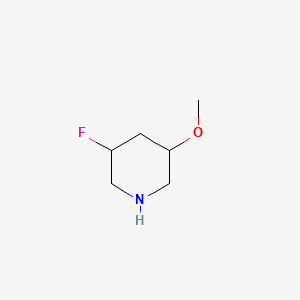
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)
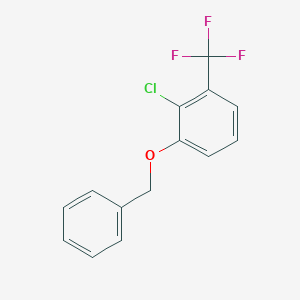
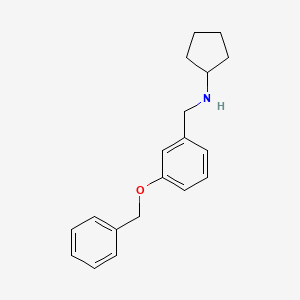
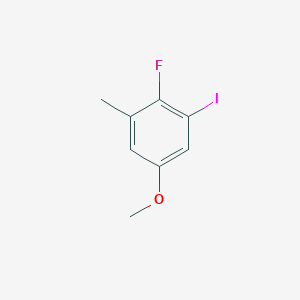
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
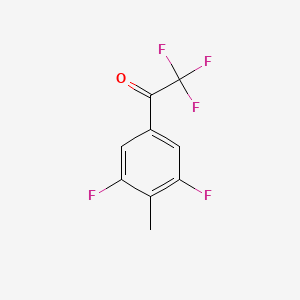
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)

![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14773200.png)
